1,1,3-Trichloro-2,2,3-trifluoropropane

説明

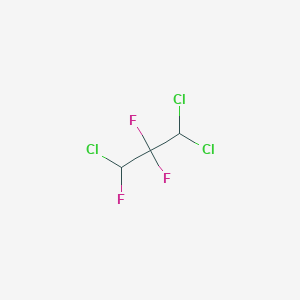

1,1,3-Trichloro-2,2,3-trifluoropropane (CAS RN: 131221-36-8) is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and an average molecular mass of 201.393 g/mol . It belongs to the hydrochlorofluorocarbon (HCFC) family, characterized by partial substitution of chlorine and fluorine atoms in propane derivatives. This compound is structurally defined by chlorine atoms at positions 1 and 3 and fluorine atoms at positions 2 and 3, contributing to its unique physicochemical properties, such as a boiling point of 104–105°C and density of 1.565 g/cm³ .

特性

CAS番号 |

131221-36-8 |

|---|---|

分子式 |

C3H2Cl3F3 |

分子量 |

201.4 g/mol |

IUPAC名 |

1,1,3-trichloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H |

InChIキー |

PJJNYNCHHJISIH-UHFFFAOYSA-N |

SMILES |

C(C(C(Cl)Cl)(F)F)(F)Cl |

正規SMILES |

C(C(C(Cl)Cl)(F)F)(F)Cl |

同義語 |

1,1,3-Trichloro-2,2,3-trifluoropropane |

製品の起源 |

United States |

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : 1,1,3-Trichloro-2,2,3-trifluoropropane is utilized as a reagent in organic synthesis. It plays a crucial role in the preparation of other halogenated compounds through substitution reactions where chlorine atoms can be replaced by nucleophiles .

- Solvent for Chemical Reactions : The compound serves as a solvent for various chemical reactions due to its ability to dissolve both polar and non-polar substances effectively .

Biology

- Biological Interactions : Research has indicated that this compound interacts with biological systems, potentially affecting enzyme activity and cellular components. Studies focus on its toxicity and effects on human health .

- Environmental Impact Studies : Interaction studies reveal that this compound can react with water vapor to produce hydrochloric acid and hydrofluoric acid. Its photodegradation generates chlorine radicals that may contribute to ozone depletion .

Medicine

- Potential Therapeutic Applications : Ongoing research explores its potential use in pharmaceuticals. This includes investigating its mechanisms of action and therapeutic effects against various diseases .

Fumigation

- Agricultural Use : The primary application of this compound is as a fumigant in agricultural settings. It is effective against pests and diseases due to its high volatility and strong biocidal properties .

- Testing Efficacy : Case studies have demonstrated that at concentrations as low as 0.5 pounds per 1000 cubic feet, the compound can achieve 100% effectiveness against common pests like the confused flour beetle and black carpet beetle after specific exposure times .

Industrial Solvent

- The compound is also used as a cleaning agent in various industrial processes due to its solvent properties. It can dissolve oils and greases effectively while being less harmful than some traditional solvents .

Environmental Considerations

While this compound has beneficial applications in pest control and industrial processes, it poses potential environmental risks:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers

1,2,2-Trichloro-3,3,3-trifluoropropane (CAS 7125-83-9)

- Molecular Formula : C₃H₂Cl₃F₃ (same as the target compound).

- Structure : Chlorine at positions 1, 2, and 2; fluorine at position 3.

- Properties : Similar boiling point (104–105°C ) but distinct isomerism affects reactivity and polarity .

- Applications : Used in refrigeration and as a solvent precursor .

1,1,2-Trichloro-3,3,3-trifluoropropane

Compounds with Additional Halogen Substitution

1,1,3,3-Tetrachloro-1,2,2-trifluoropropane (HCFC-223ca; CAS 422-52-6)

- Molecular Formula : C₃HCl₄F₃.

- Properties : Higher molecular weight (235.85 g/mol ) and boiling point due to an additional chlorine atom .

- Applications : Intermediate in HCFC production; regulated under ozone-depleting substance (ODS) protocols .

1,1,1,3-Tetrachloro-2,2,3,3-Tetrafluoropropane (CAS 2268-46-4)

- Molecular Formula : C₃Cl₄F₄.

Environmental and Regulatory Considerations

- Ozone Depletion Potential (ODP): 1,1,3-Trichloro-2,2,3-trifluoropropane and its isomers have lower ODP compared to fully chlorinated CFCs, but they are still regulated under the Montreal Protocol . HCFC-223ca (ODP ~0.02) and HCFC-224 variants (e.g., HCFC-224ca, ODP ~0.04) are being phased out in favor of hydrofluoroolefins (HFOs) .

Synthesis Pathways :

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS RN | Molecular Formula | Molecular Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | 131221-36-8 | C₃H₂Cl₃F₃ | 201.393 | 104–105 | 1.565 |

| 1,2,2-Trichloro-3,3,3-trifluoropropane | 7125-83-9 | C₃H₂Cl₃F₃ | 201.402 | 104–105 | 1.565 |

| 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane | 422-52-6 | C₃HCl₄F₃ | 235.85 | ~120 (estimated) | 1.62 |

| 1,1,1,3-Tetrachloro-2,2,3,3-Tetrafluoropropane | 2268-46-4 | C₃Cl₄F₄ | 248.29 | ~130 (estimated) | 1.70 |

Key Research Findings

- Synthetic Efficiency : The use of vapor-phase catalysts (e.g., fluorinated antimony pentachloride) improves yield in hydrofluorination reactions for HCFCs .

- Environmental Impact: While HCFCs have lower ODP than CFCs, their higher GWP necessitates replacement with non-halogenated alternatives .

- Purification Methods : Extractive distillation using solvents like acetonitrile (relative volatility α = 2.3 ) effectively isolates target compounds from byproducts .

準備方法

Reaction Conditions and Catalysts

-

Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

-

Temperature : Reflux conditions (80–100°C) to ensure complete conversion.

-

Solvent : Ethanol or water, depending on the base’s solubility.

A typical procedure involves dissolving 1,1,3,3-tetrachloro-1,2,2-trifluoropropane in ethanol, followed by the gradual addition of NaOH pellets under stirring. The mixture is refluxed for 6–8 hours, after which the product is isolated via fractional distillation.

Table 1: Optimization of Dehydrochlorination Parameters

| Parameter | Optimal Range | Yield (%) | Byproducts |

|---|---|---|---|

| NaOH Concentration | 40–50% (w/v) | 78–82 | 1,3-Dichloro-2,2-difluoropropane |

| Reaction Time | 6–8 hours | 85 | Chloroform |

| Temperature | 80–90°C | 88 | Unreacted starting material |

The choice of base significantly impacts selectivity. Aqueous NaOH favors higher yields but risks hydrolysis side reactions, whereas alcoholic KOH reduces hydrolysis but requires longer reaction times.

Catalytic Fluorination and Chlorination Methods

| Catalyst | Temperature (°C) | HF Ratio | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| SbCl₅ | 130 | 3:1 | 72 | 89 |

| Cr₂O₃ | 140 | 3.5:1 | 68 | 82 |

| AlCl₃ | 120 | 3:1 | 65 | 78 |

Chromium-based catalysts, while less efficient, offer better tolerance to moisture, reducing side reactions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors and advanced purification systems.

Continuous Dehydrochlorination

A representative industrial setup involves:

-

Reactor Type : Tubular flow reactor with inline NaOH injection.

-

Residence Time : 2–4 minutes at 90°C.

-

Purification : Multi-stage distillation to isolate 1,1,3-trichloro-2,2,3-trifluoropropane from byproducts like chloroform and unreacted starting material.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 500–1,000 metric tons |

| Purity Post-Distillation | ≥99.5% |

| Energy Consumption | 8–10 kWh/kg |

Mechanistic Insights and Kinetic Analysis

The dehydrochlorination mechanism follows an E2 elimination pathway , where the base abstracts a β-hydrogen, facilitating simultaneous HCl elimination. Density functional theory (DFT) studies indicate that the transition state involves partial cleavage of the C-Cl bond and formation of a double bond between C1 and C2.

Kinetic Profile :

-

Rate Law : Second-order kinetics, dependent on [substrate] and [OH⁻].

-

Activation Energy : 45–50 kJ/mol, as determined by Arrhenius plots.

Byproduct Management and Purification Strategies

Common byproducts include:

-

Chloroform (CHCl₃) : Formed via over-dehydrochlorination.

-

1,3-Dichloro-2,2-difluoropropane : Resulting from incomplete fluorination.

Purification Techniques :

-

Fractional Distillation : Effective for separating volatile byproducts.

-

Adsorption : Activated carbon beds remove trace impurities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,3-Trichloro-2,2,3-trifluoropropane, and how can reaction parameters be optimized for laboratory-scale production?

- Methodological Answer: The compound can be synthesized via fluorination of chlorinated propane derivatives using catalysts like iron chloride (FeCl₃) or via vapor-phase reactions. For example, fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF in the presence of FeCl₃ at 200°C yields fluorinated products, with yields dependent on temperature gradients and catalyst loading . Optimize parameters by monitoring reaction kinetics via GC-MS and adjusting stoichiometric ratios of reactants to intermediates (e.g., 1:3 molar ratio of HCC-240fa to HF) .

Q. How can researchers effectively purify this compound to achieve high purity (>99%) for sensitive applications?

- Methodological Answer: Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 50–100 mmHg) to separate isomers (cis/trans) . Recrystallization using non-polar solvents like hexane at low temperatures (−20°C) can further isolate the target compound. Purity validation requires ¹⁹F NMR or FTIR to confirm absence of residual HF or chlorinated byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: Use ¹H NMR (δ 3.5–4.5 ppm for CHCl₃ groups) and ¹⁹F NMR (δ −70 to −90 ppm for CF₃ groups) for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (m/z ~215) and fragmentation patterns. Cross-reference with IR spectra for C-F (1,100–1,250 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do reaction conditions influence the isomer ratio (cis/trans) during synthesis, and what strategies mitigate undesired isomer formation?

- Methodological Answer: Isomer distribution is temperature-dependent: higher temperatures (>200°C) favor trans-isomers due to thermodynamic stability, while lower temperatures (150–180°C) favor kinetic cis-products . Catalytic systems like chromium oxide (CrO₃) or zeolites can enhance selectivity. For example, CrO₃-modified catalysts achieve >85% trans-isomer yield at 220°C .

Q. What catalytic mechanisms govern the fluorination of chlorinated propane derivatives to produce this compound?

- Methodological Answer: Fluorination proceeds via a radical chain mechanism initiated by FeCl₃, where Cl⁻ ligands on the catalyst abstract hydrogen from the propane backbone, enabling HF substitution. Density functional theory (DFT) studies suggest transition states with activation energies of ~25 kcal/mol for fluorination at the 2-position . In situ XRD analysis of catalyst surfaces reveals phase changes (e.g., FeCl₃ to FeF₃) during prolonged reactions, necessitating catalyst regeneration cycles .

Q. How do stereochemical configurations (cis/trans isomerism) impact the reactivity and environmental fate of this compound?

- Methodological Answer: Trans-isomers exhibit higher oxidative stability due to reduced steric hindrance, making them less reactive toward ozone in atmospheric degradation studies. Computational modeling (QSPR) predicts trans-isomers have a 30% longer atmospheric lifetime than cis-forms . In aquatic environments, cis-isomers hydrolyze faster (t₁/₂ = 12 hours vs. 48 hours for trans-isomers) due to enhanced solubility .

Q. What analytical methods resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Discrepancies in LD₅₀ values (e.g., 250–450 mg/kg in rodents) arise from purity variations and isomer-specific toxicity. Use high-purity (>99.5%) isomers in OECD Guideline 423 acute oral toxicity assays. LC-MS/MS analysis of metabolites (e.g., trifluoroacetic acid) in urine clarifies bioaccumulation pathways .

Safety and Environmental Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Use NIOSH-approved respirators (N95) and neoprene gloves due to its neurotoxic and irritant properties . Store in amber glass bottles under nitrogen to prevent photodegradation. Spill containment requires activated carbon adsorption, avoiding aqueous neutralization (risk of HF release) .

Q. How does this compound contribute to ozone depletion, and what alternatives mitigate its environmental impact?

- Methodological Answer: The compound’s ozone depletion potential (ODP) is 0.02–0.05, calculated via the Copenhagen relative ODP model. Replacements like 1,3,3,3-tetrafluoropropene (HFO-1234ze) offer lower GWP (<7) and comparable solvent properties. Lifecycle assessments (LCA) should compare synthesis energy demands and end-of-life incineration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。